molecular formula C21H21FN8O B6494710 5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 1334371-13-9

5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B6494710
CAS No.: 1334371-13-9
M. Wt: 420.4 g/mol
InChI Key: VADCOURCMYKIQV-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core, a 4-fluorophenyl-substituted piperazine moiety at position 5, and a 4-methoxyphenylamine group at position 5. The 4-fluorophenyl and 4-methoxyphenyl substituents likely modulate lipophilicity, binding affinity, and metabolic stability .

Properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2H-triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN8O/c1-31-17-8-4-15(5-9-17)23-19-18-20(27-28-26-18)25-21(24-19)30-12-10-29(11-13-30)16-6-2-14(22)3-7-16/h2-9H,10-13H2,1H3,(H2,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADCOURCMYKIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Triazolopyrimidine Cores

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Notable Features Reference
Target Compound [1,2,3]Triazolo[4,5-d]pyrimidine 5: 4-Fluorophenylpiperazine
7: 4-Methoxyphenylamine
Unique core and substituent positions enhance steric specificity -
5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [1,2,4]Triazolo[1,5-a]pyrimidine 5: 4-Fluorophenyl
7: 4-Methoxyphenethylamine
Ethyl linker may increase flexibility; lower steric hindrance
6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [1,2,4]Triazolo[1,5-a]pyrimidine 2: Phenylpiperazine
6: 4-Methoxyphenyl
Piperazine at position 2 alters binding orientation
SCH 420814 Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 7: 4-Methoxyethoxyphenylpiperazine Ethoxy group may enhance solubility; pyrazolo-triazolo fusion increases planarity
Key Findings :
  • Core Flexibility: The [1,2,3]triazolo[4,5-d]pyrimidine core in the target compound is less common than [1,2,4]triazolo[1,5-a]pyrimidine analogs.
  • Substituent Positioning: Piperazine at position 5 (target) vs. position 2 ( compound) may lead to divergent receptor affinities. Fluorine’s electron-withdrawing effect in the target compound could strengthen π-π stacking compared to non-fluorinated analogs .
  • Solubility and Metabolism : Methoxy groups in all compounds improve water solubility, but the 4-methoxyphenethylamine in ’s compound introduces a metabolically labile ethyl linker, unlike the direct amine in the target compound .

Piperazine-Containing Pyrimidine Derivatives

Table 2: Piperazine-Based Analogues
Compound Name Core Structure Piperazine Substituent Biological Relevance Reference
N-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 4-Methylpiperazine Potential kinase inhibition due to pyrazolo core
N-(3,4-Dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 4-Phenylpiperazine Enhanced lipophilicity from phenyl group
Target Compound [1,2,3]Triazolo[4,5-d]pyrimidine 4-Fluorophenylpiperazine Likely CNS activity due to fluorophenyl-piperazine motif -
Key Findings :
  • Piperazine Modifications : The 4-fluorophenyl group in the target compound may confer higher receptor selectivity compared to 4-methyl- or 4-phenylpiperazine analogs, as fluorine’s electronegativity fine-tunes electronic interactions .
  • Core-Dependent Activity : Pyrazolo[3,4-d]pyrimidines (–20) are associated with kinase inhibition, while triazolopyrimidines (target) are more commonly linked to neurotransmitter receptor modulation .

Preparation Methods

Diazotization and Cyclization

Key steps include:

  • Diazotization of 5-aminopyrimidine derivatives using sodium nitrite in hydrochloric acid.

  • Cyclization with nitrile-containing reagents to form the triazole ring.

Representative Reaction Conditions:

ReagentSolventTemperatureTimeYield
NaNO₂, HClH₂O/EtOH0–5°C2 h75%
MalononitrileDMF80°C6 h82%

Amination at Position 7 with 4-Methoxyaniline

The final step involves substituting a leaving group (e.g., chlorine) at position 7 with 4-methoxyaniline.

Palladium-Catalyzed Coupling

A Buchwald–Hartwig coupling is employed for efficient C–N bond formation:

Br-Triazolopyrimidine+4-MethoxyanilinePd(dba)2,XantphosProduct\text{Br-Triazolopyrimidine} + \text{4-Methoxyaniline} \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{Product}

Reaction Conditions:

CatalystLigandBaseSolventYield
Pd(dba)₂XantphosNaOtBuToluene78%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients.

  • HPLC: Reverse-phase C18 columns (90–95% purity).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃).

  • MS (ESI): m/z 476.2 [M+H]⁺.

Challenges and Optimization

  • Low Yields in Cyclization: Improved by using anhydrous solvents and inert atmospheres.

  • Byproduct Formation: Addressed via gradient elution during purification.

Q & A

Q. What are the key considerations for optimizing the synthetic yield of this compound?

The synthesis requires precise control of reaction conditions (e.g., temperature: 80–100°C, pH 7–9) and solvent selection (e.g., dichloromethane or dimethylformamide). Catalysts like triethylamine or palladium on carbon improve coupling efficiency, particularly for introducing the 4-fluorophenylpiperazine and 4-methoxyphenylamine moieties . Purification via column chromatography or recrystallization ensures high purity (>95%), with yields typically ranging from 40–65% depending on stepwise intermediate isolation .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy (¹H/¹³C/¹⁹F) confirms substituent positions and purity.
  • High-resolution mass spectrometry (HR-MS) validates molecular weight (C₂₄H₂₄FN₇O₂, theoretical 485.19 g/mol).
  • X-ray crystallography resolves stereochemical ambiguities, as demonstrated for analogous triazolo-pyrimidines in .
  • HPLC monitors reaction progress and impurity profiles .

Q. How can researchers mitigate common impurities during synthesis?

Byproducts often arise from incomplete piperazine coupling or oxidation of the methoxyphenyl group. Strategies include:

  • Using excess piperazine derivatives (1.2–1.5 equivalents) to drive coupling reactions .
  • Adding antioxidants (e.g., BHT) to prevent methoxy group degradation .
  • Employing gradient HPLC with a C18 column for impurity resolution .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may stem from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:

  • Fixed ATP levels (e.g., 10 µM) to minimize variability .
  • Cell-free vs. cellular assays to distinguish direct target binding from off-target effects .
  • Dose-response curves with triplicate measurements to confirm reproducibility .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to targets like serotonin receptors or kinases.
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models prioritize substituents (e.g., fluorophenyl vs. methoxyphenyl) for enhanced affinity .

Q. How to design experiments for crystallographic analysis of this compound?

  • Grow single crystals via slow evaporation in ethanol/water (1:1) at 4°C.
  • Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data collection.
  • Refine structures with SHELXL-2014, ensuring R-factors < 0.05 .

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